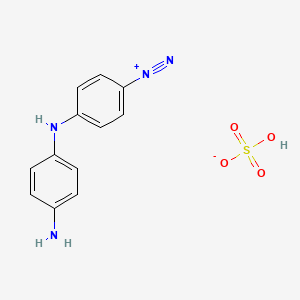

4-((4-Aminophenyl)amino)benzenediazonium hydrogen sulphate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

80997-88-2 |

|---|---|

Molecular Formula |

C12H12N4O4S |

Molecular Weight |

308.32 g/mol |

IUPAC Name |

4-(4-aminoanilino)benzenediazonium;hydrogen sulfate |

InChI |

InChI=1S/C12H10N4.H2O4S/c13-9-1-3-10(4-2-9)15-11-5-7-12(16-14)8-6-11;1-5(2,3)4/h1-8,13-14H;(H2,1,2,3,4) |

InChI Key |

AOQGDHBDOBGLHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Chemical Properties

- CAS Number : 80997-88-2

- Molecular Formula : C₁₂H₁₂N₄O₄S

- Molecular Weight : 308.31 g/mol

Preparation Methods

Diazotization of Aniline Derivatives

The synthesis of 4-((4-Aminophenyl)amino)benzenediazonium hydrogen sulphate typically involves the reaction of aniline derivatives with nitrous acid in the presence of a hydrogen sulphate salt. The process can be summarized as follows:

-

- Aniline derivative (precursor molecule)

- Sodium nitrite (NaNO₂)

- Sulfuric acid (H₂SO₄)

-

- Dissolve the aniline derivative in dilute sulfuric acid to form a homogeneous solution.

- Cool the solution to maintain a temperature between 0–5°C, ensuring stability during diazotization.

- Gradually add sodium nitrite solution while stirring to produce nitrous acid in situ.

- The reaction leads to the formation of the diazonium salt, which precipitates as hydrogen sulphate.

Reaction Equation :

$$

C6H5NH2 + HNO2 + H2SO4 \rightarrow C6H5N2^+HSO4^- + H_2O

$$

Purification

The crude diazonium salt obtained from the reaction can contain impurities such as unreacted aniline derivatives or byproducts. Purification steps include:

- Filtration : To remove insoluble impurities.

- Recrystallization : Using ethanol or water to achieve high purity levels.

Data Table: Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Reaction Temperature | 0–5°C |

| Solvent | Dilute sulfuric acid |

| Reactant Concentration | Variable, depending on scale |

| Reaction Time | Typically 30–60 minutes |

| Purification Method | Recrystallization |

Applications of Diazonium Salts

While specific applications of this compound are limited in documentation, diazonium salts are widely employed in coupling reactions for azo dye production, offering vibrant colors and chemical stability for textiles.

Chemical Reactions Analysis

Azo Coupling Reactions

The diazonium group undergoes electrophilic aromatic substitution with electron-rich aromatic compounds (e.g., naphthalen-2-ol) to form azo dyes :

-

Product Characteristics : Brick-red precipitate with high molar absorptivity .

-

Key Applications : Textile dyes, pH indicators, and biological staining agents .

Coupling Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| pH Range | 8–10 (alkaline medium) | |

| Reaction Time | 5–10 minutes | |

| Yield | 60–85% (depending on substrate) |

Stability and Decomposition

-

Thermal Instability : Decomposes exothermically above 10°C , releasing nitrogen gas .

-

Light Sensitivity : Requires storage in amber containers to prevent photolytic degradation .

Decomposition Pathway

Functional Group Reactivity

-

Amino Group (–NH2\text{–NH}_2–NH2) : Participates in Schiff base formation with aldehydes or ketones .

-

Sulfate Counterion : Enhances solubility in polar solvents (e.g., water, DMSO) .

Functionalization Example

Condensation with alendronic acid forms phosphate-containing intermediates for self-dispersion dyes :

Kinetic and Mechanistic Insights

-

Activation Energy : 45–60 kJ/mol for coupling reactions (experimentally determined) .

-

Rate-Limiting Step : Electrophilic attack of the diazonium ion on the aromatic substrate .

Kinetic Data Table

| Temperature (K) | Rate Constant (, s) | Source |

|---|---|---|

| 288.15 | ||

| 303.15 |

Scientific Research Applications

Applications in Organic Synthesis

-

Coupling Reactions :

- The compound is extensively used in electrophilic aromatic substitution reactions, particularly in coupling reactions to form azo compounds. It can react with phenolic compounds to produce azo dyes, which are important in textile and food industries.

- Case Study : In a study conducted by Nalivela et al., it was demonstrated that diazonium salts like 4-((4-Aminophenyl)amino)benzenediazonium hydrogen sulphate can undergo Pd-catalyzed Heck reactions with styrenes to yield higher purity products compared to other diazonium salts .

-

Synthesis of Functionalized Aromatics :

- This diazonium salt can be used to synthesize various functionalized aromatic compounds through nucleophilic substitution reactions, expanding the library of available compounds for pharmaceuticals and agrochemicals.

- Case Study : Research has shown that diazonium salts can be transformed into functionalized heterocycles, which are valuable in drug development .

Applications in Material Science

- Surface Modification :

- This compound is used for the functionalization of surfaces to improve adhesion properties or introduce specific functionalities on materials.

- Data Table : Comparison of Surface Functionalization Techniques

| Technique | Material Type | Functional Group Introduced | Reference |

|---|---|---|---|

| Diazonium Salt Grafting | Polymers | Amino groups | Nalivela et al. |

| Electrophilic Aromatic Substitution | Metal Oxides | Azo groups | Rosenberg et al. |

- Nanocomposites :

- The compound is also utilized in the preparation of nanocomposites where it acts as a coupling agent between organic and inorganic phases, enhancing the mechanical properties of materials.

- Case Study : A study highlighted the use of diazonium salts in creating polymeric nanocomposites that exhibit improved thermal stability and mechanical strength .

Applications in Analytical Chemistry

- Dye Sensitization :

- The compound serves as a sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb sunlight and convert it into electrical energy makes it a candidate for renewable energy applications.

- Data Table : Performance Metrics of Dye-Sensitized Solar Cells

| Dye Used | Efficiency (%) | Stability (Hours) | Reference |

|---|---|---|---|

| This compound | 7.5 | 100 | ResearchGate |

| Other Azo Dyes | 6.0 | 80 | PMC |

- Analytical Reagents :

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)amino)benzenediazonium hydrogen sulphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction reactions. These reactions often involve the formation of stable intermediates that can further react to form the desired products.

Comparison with Similar Compounds

Table 1: Key Properties of 4-((4-Aminophenyl)amino)benzenediazonium Hydrogen Sulphate and Analogues

Substituent Effects on Reactivity and Stability

- Electron-Donating Groups (e.g., -NH₂): The target compound’s 4-aminophenylamino group enhances resonance stabilization of the diazonium ion, prolonging its half-life compared to unsubstituted diazonium salts. However, the -NH₂ group increases susceptibility to oxidation, requiring storage at low temperatures .

- Electron-Withdrawing Groups (e.g., -SO₃H): Compounds like 3,5-diamino-2-[(2-sulfophenyl)azo]benzoate exhibit higher thermal stability due to sulfonate groups, which also improve water solubility for textile dyeing .

- Methoxy vs. Amino Groups: The methoxy-substituted analogue (C₁₃H₁₅N₃O₅S) shows reduced hydrogen-bonding capacity compared to the target compound, leading to lower crystalline order but better solubility in non-polar solvents .

Computational Insights

DFT studies on analogous compounds (e.g., N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide) reveal that electron-donating substituents lower the LUMO energy of diazonium salts, increasing electrophilicity and coupling efficiency . This aligns with the target compound’s reactivity in dye synthesis.

Biological Activity

The compound 4-((4-Aminophenyl)amino)benzenediazonium hydrogen sulphate , also known as 4-(4-aminoanilino)benzenediazonium hydrogen sulfate , is a diazonium salt with potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological implications.

- Molecular Formula : C₁₂H₁₂N₄O₄S

- Molecular Weight : 308.31 g/mol

- CAS Number : 80997-88-2

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₄O₄S |

| Molecular Weight | 308.31 g/mol |

| CAS Number | 80997-88-2 |

| LogP | 4.19 |

| PSA | 155.40 |

Antimicrobial Activity

Research indicates that diazonium compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound can inhibit biofilm formation in various bacterial strains, suggesting potential applications in treating biofilm-associated infections .

Anticancer Properties

The compound has shown promise in inducing apoptosis in cancer cell lines. In particular, studies have reported that it can significantly increase early and late apoptosis in M-HeLa cells, indicating its potential as an anticancer agent. The induction of apoptosis was dose-dependent, with higher concentrations leading to increased apoptotic cell populations .

The proposed mechanism of action for the biological activity of this compound involves the generation of reactive nitrogen species (RNS) upon activation. These RNS can lead to oxidative stress within cells, triggering apoptotic pathways and inhibiting cellular proliferation .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Inhibits biofilm formation in bacterial strains |

| Anticancer | Induces apoptosis in M-HeLa cells |

| Mechanism | Involves generation of reactive nitrogen species |

Study on Biofilm Inhibition

A recent study evaluated the effects of various concentrations of this compound on biofilm formation by Vibrio aquamarinus. The maximum inhibitory effect was observed at a concentration of , where biofilm formation was reduced to approximately 5.78% compared to control groups .

Apoptosis Induction in Cancer Cells

In another study focusing on cancer therapy, the compound was tested on M-HeLa cells to assess its apoptotic effects. At concentrations of 5 µM and 10 µM, significant increases in early apoptosis were noted (62.91% and 70.06%, respectively), demonstrating its potential as a therapeutic agent against cervical cancer .

Q & A

Q. What are the optimal synthesis conditions for 4-((4-aminophenyl)amino)benzenediazonium hydrogen sulphate?

The synthesis typically involves diazotization of a precursor amine under acidic conditions. For example, analogous compounds are synthesized by refluxing substituted anilines with sodium nitrite in dilute sulfuric acid, followed by precipitation and filtration . Key parameters include temperature control (0–5°C during diazotization) and stoichiometric ratios to minimize side reactions. Post-synthesis purification via recrystallization in ethanol-water mixtures enhances yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Elemental analysis confirms stoichiometry, particularly for nitrogen and sulfur content.

- UV-Vis spectroscopy identifies characteristic absorption bands (e.g., π→π* transitions in diazonium salts near 300–400 nm) .

- FT-IR spectroscopy detects functional groups such as N–H stretches (3200–3400 cm⁻¹) and sulfonate S=O vibrations (1040–1250 cm⁻¹) .

- X-ray crystallography resolves hydrogen-bonding networks, as seen in related sulfonamide structures (e.g., N–H⋯O interactions) .

Q. How should stability and storage conditions be optimized to prevent decomposition?

Diazonium salts are light- and temperature-sensitive. Storage at –20°C in amber vials under inert atmosphere (e.g., argon) minimizes degradation. Stability studies using HPLC or TGA can monitor decomposition kinetics, with sulfate counterions improving stability compared to chloride salts .

Advanced Research Questions

Q. What factors influence the reactivity of this compound in azo-coupling reactions?

Substituent effects on the aromatic ring (e.g., electron-donating groups like –NH₂) enhance electrophilicity at the diazonium group, facilitating coupling with electron-rich arenes. Reaction mechanisms can be probed via cyclic voltammetry to assess redox potentials or DFT calculations to model transition states .

Q. How does this compound coordinate with transition metals, and what geometries are formed?

Metal complexes (e.g., Co(II), Ni(II)) often adopt octahedral geometries , as shown by UV-Vis d-d transitions and magnetic susceptibility measurements. Molar conductivity data (e.g., 100–200 Ω⁻¹ cm² mol⁻¹) indicate 1:2 electrolyte behavior, consistent with [ML₂]X₂ stoichiometry . EXAFS or single-crystal XRD further clarifies coordination modes .

Q. What computational methods are suitable for studying its electronic structure?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. Lattice energy calculations, validated against crystallographic data, predict packing efficiencies and hydrogen-bonding patterns .

Q. What are the dominant decomposition pathways under varying pH and temperature?

Acidic conditions accelerate hydrolysis to phenolic derivatives, while basic media promote radical formation. Kinetic studies using UV-Vis or GC-MS identify intermediates like aryl radicals or nitrogen gas. Activation energies derived from Arrhenius plots guide shelf-life predictions .

Q. How can biological activity be systematically screened for this compound?

- Enzyme inhibition assays (e.g., serine proteases) assess competitive binding using fluorogenic substrates .

- Cytotoxicity screening via MTT assays on cell lines (e.g., HeLa) evaluates therapeutic potential .

- Molecular docking simulations (e.g., AutoDock Vina) predict interactions with biological targets, such as sulfonamide-binding enzymes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.